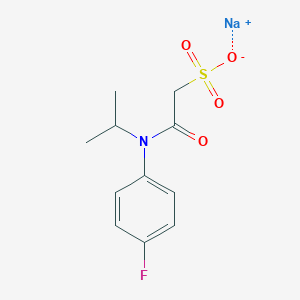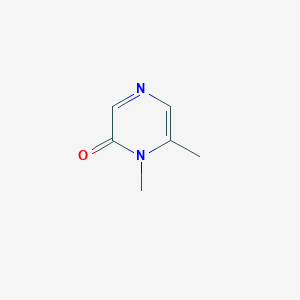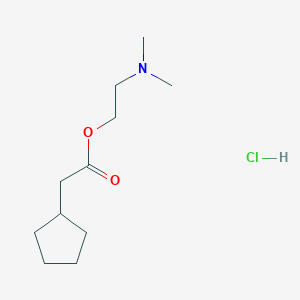
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride (CDAE) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. CDAE is a derivative of cyclopentaneacetic acid and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has also been used as a reagent in the synthesis of various pharmaceutical compounds.
Wirkmechanismus
The exact mechanism of action of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is not fully understood, but it is believed to act as a histone deacetylase inhibitor. Histone deacetylases are enzymes that play a critical role in gene expression and are involved in the development of various diseases, including cancer. By inhibiting histone deacetylases, Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride may be able to regulate gene expression and prevent the development of certain diseases.
Biochemische Und Physiologische Effekte
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death), and inhibit the production of pro-inflammatory cytokines. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has also been shown to have antiviral activity against the herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride in lab experiments is its ease of synthesis and availability. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a relatively inexpensive reagent that can be easily scaled up for industrial applications. However, one of the limitations of using Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is its potential toxicity. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling this compound.
Zukünftige Richtungen
Future research on Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride should focus on its potential applications in drug discovery and medicinal chemistry. Studies should aim to further elucidate the mechanism of action of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride and identify its molecular targets. Additionally, research should be conducted to optimize the synthesis of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride and develop new derivatives with improved biological activity and reduced toxicity.
Conclusion:
In conclusion, Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride (Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery, and has been shown to have a wide range of biological activities. Future research on Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride should focus on its potential applications in drug discovery and medicinal chemistry, and aim to further elucidate its mechanism of action and identify its molecular targets.
Synthesemethoden
The synthesis of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride involves the reaction of cyclopentaneacetic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified and converted to its hydrochloride salt form. The synthesis of Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride is a straightforward process and can be easily scaled up for industrial applications.
Eigenschaften
CAS-Nummer |
129320-11-2 |
|---|---|
Produktname |
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride |
Molekularformel |
C11H22ClNO2 |
Molekulargewicht |
235.75 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 2-cyclopentylacetate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-12(2)7-8-14-11(13)9-10-5-3-4-6-10;/h10H,3-9H2,1-2H3;1H |
InChI-Schlüssel |
SVJURNCZPHTJAJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)CC1CCCC1.Cl |
Kanonische SMILES |
CN(C)CCOC(=O)CC1CCCC1.Cl |
Andere CAS-Nummern |
129320-11-2 |
Synonyme |
Cyclopentaneacetic acid, 2-(dimethylamino)ethyl ester, hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



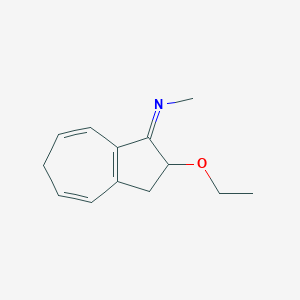
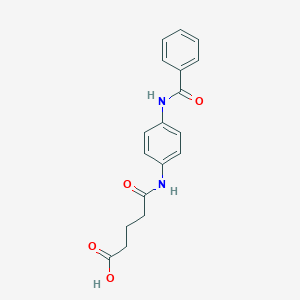
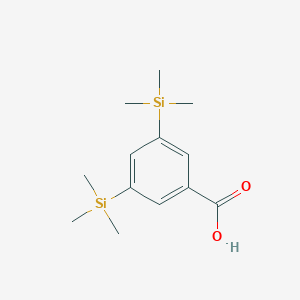
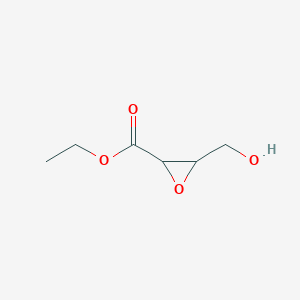

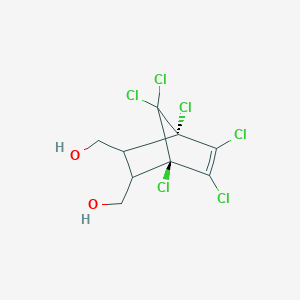

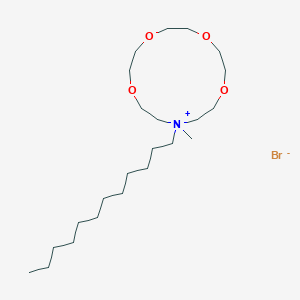
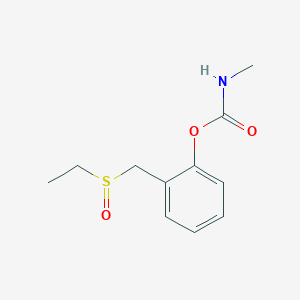
![1,2-Benzenediol, 4-fluoro-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]-(9CI)](/img/structure/B164969.png)
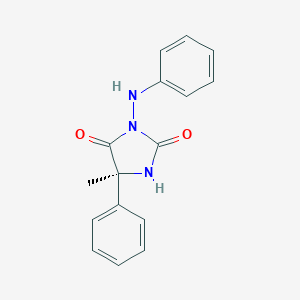
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
